2-morpholin-4-ylethyl phenoxyacetate
Description
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO4/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15/h1-5H,6-12H2 |
InChI Key |
PJKPGKKTDVINIP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Chlorination of Phenoxyacetic Acid :
Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form phenoxyacetyl chloride.Typical conditions: Reflux in dichloromethane (DCM) at 40–50°C for 2–4 hours.
-
Coupling with 2-Morpholin-4-ylethanol :
The acid chloride reacts with 2-morpholin-4-ylethanol in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl:Yields range from 85–92% after purification via silica gel chromatography.
Optimization Insights
-
Catalyst Selection : Triethylamine outperforms pyridine in minimizing side reactions (e.g., alcohol oxidation).
-
Solvent Effects : Polar aprotic solvents like DCM or THF enhance reaction rates compared to ethers.
Phosphonitrilic Chloride (PNT)-Mediated Activation
PNT, in combination with N-methyl morpholine (NMM), activates phenoxyacetic acid for direct esterification without forming the acid chloride.
Procedure
-
Activation of Phenoxyacetic Acid :
PNT (0.025 mmol) and NMM (1.5 mmol) are stirred in chloroform, followed by addition of phenoxyacetic acid. Activation occurs within 30 minutes at 25°C. -
Ester Formation :
2-Morpholin-4-ylethanol is added, and the mixture is stirred for 6–12 hours. The product is isolated via NaOH washes and vacuum distillation.
Advantages
Base-Catalyzed Direct Esterification
A one-pot method using inorganic bases to deprotonate the alcohol, enhancing nucleophilicity for esterification.
Methodology
Key Findings
-
Catalyst Efficiency :
Catalyst Solvent Temperature (°C) Yield (%) NaH Toluene 80 78 K₂CO₃ DMF 100 82 -
K₂CO₃ in DMF achieves higher yields due to better solubility of intermediates.
-
Mitsunobu Reaction for Stereospecific Synthesis
The Mitsunobu reaction enables esterification under mild conditions, ideal for acid-sensitive substrates.
Steps
Performance Metrics
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and immobilized enzymes offer efficiency improvements:
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-ylethyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxyacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-morpholin-4-ylethyl phenoxyacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-morpholin-4-ylethyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The morpholine ring and phenoxyacetate group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyacetate Derivatives with Pyrimidine Substituents
Compounds such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxyacetates () exhibit potent herbicidal activity against monocotyledonous plants (e.g., Digitaria sanguinalis L.), with efficacy at concentrations as low as 50 mg/L. In contrast, 2-morpholin-4-ylethyl phenoxyacetate lacks direct herbicidal data but structurally diverges via the morpholine group instead of a pyrimidine ring. The pyrimidine moiety likely enhances herbicidal activity through interactions with plant-specific enzymes, while the morpholine group may prioritize pharmacokinetic optimization .
Alpha-Asarone-Related Phenoxyacetic Acid Derivatives
Derivatives like methyl/ethyl 2-methoxy-4-(2-propenyl)phenoxyacetate () demonstrate hypolipidaemic and antiplatelet activities. At 40–100 mg/kg doses, these compounds reduce total cholesterol and LDL levels in rodent models. The allyl and nitro substituents in these analogs contribute to lipid modulation, whereas the morpholine group in this compound may target different metabolic pathways or improve blood-brain barrier penetration .
Physicochemical and Structural Properties
Salt vs. Ester Forms
Pyrimidinium phenoxyacetate salts (e.g., 2-amino-4-methylpyrimidinium phenoxyacetate, ) exist as ionic compounds, enhancing water solubility compared to ester derivatives like this compound. The ester form likely offers greater lipophilicity, favoring membrane permeability and oral bioavailability, critical for systemic drug delivery .
Morpholine-Containing Esters
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate () shares a morpholine group but includes a sulfonylbenzoyl-thiazole backbone. This compound’s molecular weight (439.5 g/mol) and complexity (XLogP3 = 1.1) suggest tailored applications in kinase inhibition or antimicrobial therapy. In contrast, this compound’s simpler structure may prioritize cost-effective synthesis or agrochemical stability .
Data Tables
Table 2: Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-morpholin-4-ylethyl phenoxyacetate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, morpholine derivatives can react with phenoxyacetic acid esters under reflux in anhydrous acetone with potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), and purification involves solvent extraction and distillation . Optimization includes controlling temperature (reflux at ~60°C) and using excess reagents to drive esterification to completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodology :
- NMR : Confirm the morpholine ring (δ 3.5–4.0 ppm for N-CH₂ protons) and phenoxyacetate ester (δ 4.2–4.5 ppm for OCH₂).
- IR : Look for ester carbonyl (C=O stretch at ~1740 cm⁻¹) and morpholine C-O-C (1250–1150 cm⁻¹).
- MS : Report molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- Validation : Cross-reference data with spectral libraries (e.g., SDBS, NIST) .
Q. How does the morpholine moiety influence the compound’s solubility and reactivity in aqueous environments?
- Methodology : The morpholine ring enhances water solubility via hydrogen bonding but reduces lipophilicity. Solubility can be quantified using shake-flask methods in buffers (pH 1–7.4). Reactivity studies (e.g., hydrolysis under acidic/basic conditions) reveal ester stability, with kinetic assays monitoring degradation rates via HPLC .
Advanced Research Questions
Q. What strategies can improve the tissue selectivity of this compound in antitumor applications?
- Methodology : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls or carboxylates) to the phenoxy ring, can enhance tissue penetration. In vivo distribution studies using radiolabeled analogs (e.g., ¹⁴C-tagged compounds) in tumor-bearing mice track tissue accumulation . Photodynamic therapy (PDT) protocols with laser irradiation further target tumor cells .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodology : Discrepancies (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) require systematic validation:
- Dose-response curves : Test multiple concentrations in parallel assays (ELISA for enzyme inhibition, MTT for cytotoxicity) .
- Model relevance : Compare results across species (e.g., rodent vs. human cell lines) and adjust for metabolic differences .
- Data normalization : Use internal controls (e.g., reference inhibitors like ICI 118,551) to standardize outcomes .
Q. What computational tools are suitable for analyzing the compound’s interaction with kinase targets like RET?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to RET kinase (PDB ID: 2IVU). Focus on hydrogen bonding with morpholine and steric fit with the phenoxy group.
- MD simulations : GROMACS simulations (100 ns) assess complex stability in physiological conditions .
- Validation : Correlate computational binding energies with experimental IC₅₀ values from kinase inhibition assays .
Q. How can researchers optimize experimental protocols for synthesizing enantiopure derivatives of this compound?
- Methodology :
- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and mobile phases (hexane:isopropanol, 90:10).
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to induce enantioselectivity .
- Analysis : Confirm enantiopurity via polarimetry and chiral NMR shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
